molecular formula C16H14Cl2O2 B1327477 2',5'-Dichloro-3-(2-methoxyphenyl)propiophenone CAS No. 898774-01-1

2',5'-Dichloro-3-(2-methoxyphenyl)propiophenone

Cat. No.: B1327477
CAS No.: 898774-01-1
M. Wt: 309.2 g/mol
InChI Key: GVVXGGOVMSJMHU-UHFFFAOYSA-N
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Description

2’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H14Cl2O2. It is a derivative of propiophenone, characterized by the presence of two chlorine atoms and a methoxy group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2-methoxybenzoyl chloride reacts with 2,5-dichlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of 2’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone often employs the Friedel-Crafts acylation method due to its scalability and cost-effectiveness. The reaction is carried out in large reactors with precise control over reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone is unique due to the specific positioning of the chlorine atoms and the methoxy group, which can influence its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O2/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-10-12(17)7-8-14(13)18/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVXGGOVMSJMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644198
Record name 1-(2,5-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-01-1
Record name 1-(2,5-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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